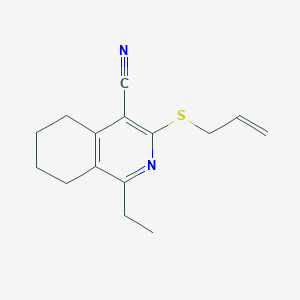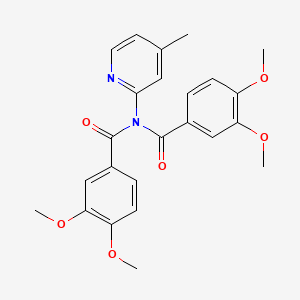![molecular formula C27H20N6O3S3 B12460872 4-({(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-phenyl-1H-pyrazol-4-yl]ethylidene}amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B12460872.png)
4-({(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-phenyl-1H-pyrazol-4-yl]ethylidene}amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-phenyl-2H-pyrazol-4-yl]ethylidene}amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide is a complex organic compound that features multiple functional groups, including benzothiazole, pyrazole, and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-phenyl-2H-pyrazol-4-yl]ethylidene}amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the condensation of 1-(1,3-benzothiazol-2-yl)-5-oxo-3-phenyl-2H-pyrazole-4-carbaldehyde with 4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-({1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-phenyl-2H-pyrazol-4-yl]ethylidene}amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong nucleophiles like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-({1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-phenyl-2H-pyrazol-4-yl]ethylidene}amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and photovoltaic materials.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of 4-({1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-phenyl-2H-pyrazol-4-yl]ethylidene}amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to the modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-benzothiazol-2-yl derivatives: These compounds share the benzothiazole moiety and exhibit similar biological activities.
Pyrazole derivatives: Compounds with the pyrazole ring are known for their anti-inflammatory and anticancer properties.
Thiazole derivatives: These compounds are studied for their antimicrobial and enzyme inhibitory activities.
Uniqueness
4-({1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-phenyl-2H-pyrazol-4-yl]ethylidene}amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide is unique due to the combination of three distinct heterocyclic moieties in a single molecule
Properties
Molecular Formula |
C27H20N6O3S3 |
|---|---|
Molecular Weight |
572.7 g/mol |
IUPAC Name |
4-[1-[2-(1,3-benzothiazol-2-yl)-3-oxo-5-phenyl-1H-pyrazol-4-yl]ethylideneamino]-N-(1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C27H20N6O3S3/c1-17(29-19-11-13-20(14-12-19)39(35,36)32-26-28-15-16-37-26)23-24(18-7-3-2-4-8-18)31-33(25(23)34)27-30-21-9-5-6-10-22(21)38-27/h2-16,31H,1H3,(H,28,32) |
InChI Key |
PBNDUFBGHDWXGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2)C3=C(NN(C3=O)C4=NC5=CC=CC=C5S4)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(dimethylamino)propyl]-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B12460800.png)
![1-Oxo-1-phenylpropan-2-yl 4-({5-[2-(3-nitrophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12460805.png)
![(1R,3aR,4aS,6aS,8S,10aS,10bS,11S,12S,12aS)-12-acetoxy-1-acetyl-8-(((2R,4R,5R,6R)-5-(((2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-4-methoxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-10a,12a-dimethyltetradecahydro-1H-cyclopenta[1,2]phenanthro[1,10a-b]oxiren-11-yl 2-methylbutanoate](/img/structure/B12460808.png)
![3-Methyl-5-oxo-5-[(4-phenoxyphenyl)amino]pentanoic acid](/img/structure/B12460821.png)
![N-(2,5-dimethylphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12460831.png)
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-phenoxyphenyl)-3-phenylpropanamide](/img/structure/B12460832.png)
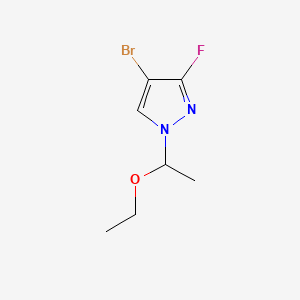
![N-(3-chloro-4-methylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12460844.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12460846.png)
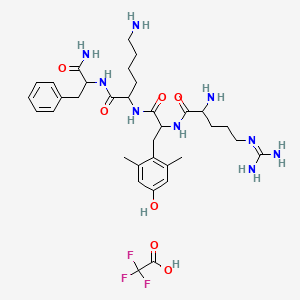
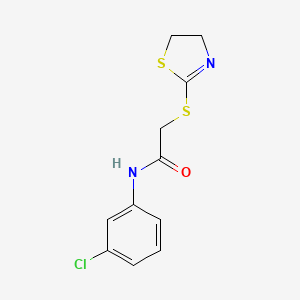
![N-[4-(4-Acetamidophenylhydrazinesulfonylsulfonyl)phenyl]acetamide](/img/structure/B12460860.png)
